(S)-a-Amino-2,6-dichlorobenzenebutanoic acid
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Overview
Description
(S)-a-Amino-2,6-dichlorobenzenebutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to a butanoic acid backbone, with two chlorine atoms substituted at the 2 and 6 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-a-Amino-2,6-dichlorobenzenebutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,6-dichlorobenzene.
Formation of Intermediate: The 2,6-dichlorobenzene undergoes a Friedel-Crafts acylation reaction to form 2,6-dichlorobenzoyl chloride.
Amination: The 2,6-dichlorobenzoyl chloride is then subjected to a nucleophilic substitution reaction with ammonia to form 2,6-dichlorobenzamide.
Reduction: The 2,6-dichlorobenzamide is reduced to 2,6-dichloroaniline.
Formation of Butanoic Acid Derivative: The 2,6-dichloroaniline is then reacted with a suitable butanoic acid derivative to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-a-Amino-2,6-dichlorobenzenebutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(S)-a-Amino-2,6-dichlorobenzenebutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-a-Amino-2,6-dichlorobenzenebutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-a-Amino-2,4-dichlorobenzenebutanoic acid
- (S)-a-Amino-2,6-dibromobenzenebutanoic acid
- (S)-a-Amino-2,6-difluorobenzenebutanoic acid
Uniqueness
(S)-a-Amino-2,6-dichlorobenzenebutanoic acid is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds with different halogen substitutions, it may exhibit distinct properties and applications.
Properties
IUPAC Name |
2-amino-4-(2,6-dichlorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-2-1-3-8(12)6(7)4-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJMOCTVPCVSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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